N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

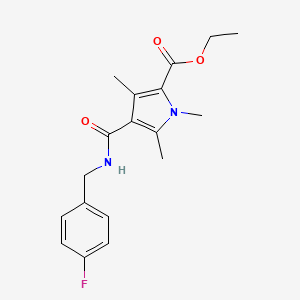

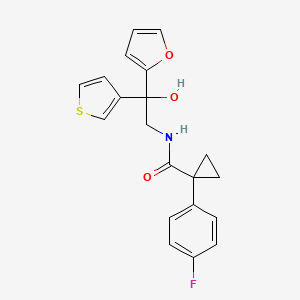

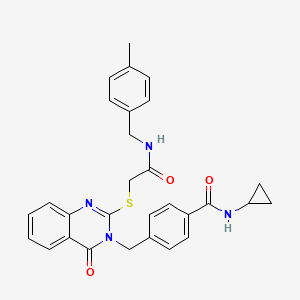

“N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide” is a chemical compound with the molecular formula C24H18N4O5S2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit diverse pharmacological activities .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . The specific reactions that “N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide” can undergo are not detailed in the available resources.Aplicaciones Científicas De Investigación

Neuroprotection and Ischemia

Quinoxaline derivatives have been investigated for their neuroprotective properties, particularly in the context of cerebral ischemia. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, showing significant protective effects against global ischemia when administered after an ischemic challenge (Sheardown et al., 1990).

Antitumor Activity

Some quinoxaline derivatives have demonstrated promising antitumor activities. A study highlighted the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, which showed remarkable broad-spectrum antitumor activity, suggesting their potential as leads for anticancer drug development (Al-Suwaidan et al., 2016).

Antimicrobial Properties

The antimicrobial activity of quinoxaline N,N-dioxide and its derivatives has been studied, showing effectiveness against various bacterial and yeast strains. This suggests the potential of quinoxaline derivatives in developing new antimicrobial agents (Vieira et al., 2014).

Synthetic Methods and Chemical Interactions

Research on the synthesis and chemical properties of quinoxaline derivatives provides foundational knowledge for exploring their applications in material science, organic synthesis, and potentially as components of electronic devices. For example, the lithiation and side-chain substitution of quinoxalin-2-ones offer insights into modifying chemical structures for specific functionalities (Smith et al., 2003).

Environmental and Biological Implications

Studies on the detoxification of carcinogenic compounds by quinoxaline derivatives highlight their potential role in environmental protection and biological systems. The unusual double Lossen rearrangement mechanism involved in the detoxification process by hydroxamic acids presents a novel area for chemical research (Zhu et al., 2010).

Direcciones Futuras

Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Therefore, “N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide” and similar compounds may have potential applications in these areas.

Propiedades

IUPAC Name |

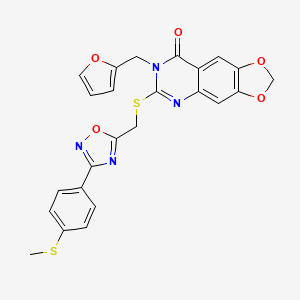

7-(furan-2-ylmethyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5S2/c1-34-16-6-4-14(5-7-16)22-26-21(33-27-22)12-35-24-25-18-10-20-19(31-13-32-20)9-17(18)23(29)28(24)11-15-3-2-8-30-15/h2-10H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHVUQHJCDTSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2417242.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)